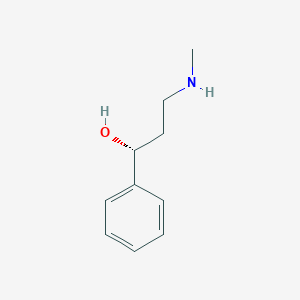
(R)-3-(methylamino)-1-phenylpropan-1-ol
概述
描述
®-3-(methylamino)-1-phenylpropan-1-ol is an organic compound with significant importance in various fields of chemistry and pharmacology. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is known for its applications in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(methylamino)-1-phenylpropan-1-ol can be achieved through several methods. One common approach involves the reductive amination of 1-hydroxy-1-phenylpropan-2-one with methylamine. This reaction typically requires a catalyst, such as platinum or palladium, and is carried out under hydrogenation conditions . The stereoselectivity of this reaction is crucial, as it determines the specific enantiomer produced.
Industrial Production Methods: In an industrial setting, the production of ®-3-(methylamino)-1-phenylpropan-1-ol may involve dynamic kinetic resolution (DKR) techniques. These methods utilize enzymes or metal catalysts to selectively produce the desired enantiomer while converting the undesired enantiomer back to the starting material . This approach enhances the overall yield and efficiency of the production process.
化学反应分析
Types of Reactions: ®-3-(methylamino)-1-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .
科学研究应用
®-3-(methylamino)-1-phenylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It serves as a precursor in the synthesis of drugs used to treat conditions such as asthma and nasal congestion.
作用机制
The mechanism of action of ®-3-(methylamino)-1-phenylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, depending on the target and the context of its use. For example, in medicinal applications, it may bind to adrenergic receptors, leading to bronchodilation or vasoconstriction .
相似化合物的比较
- ®-3-(methylamino)piperidine-1-carboxylate
- ®-3-(methylamino)butan-1-ol
- ®-2-(methylamino)-2-phenylacetic acid
Comparison: ®-3-(methylamino)-1-phenylpropan-1-ol is unique due to its specific chiral configuration and the presence of both a hydroxyl and a methylamino group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of reactivity and selectivity in various applications.
属性
IUPAC Name |
(1R)-3-(methylamino)-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11-8-7-10(12)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSDCGNHLFVSET-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC[C@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
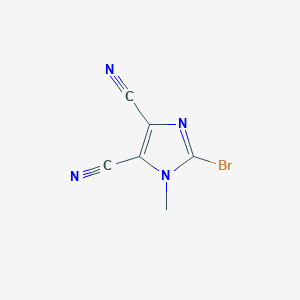

![Hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B40949.png)
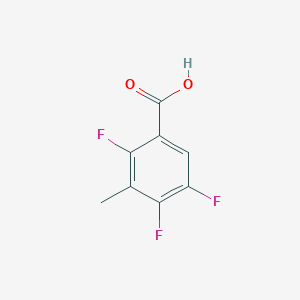
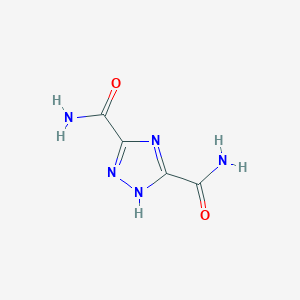

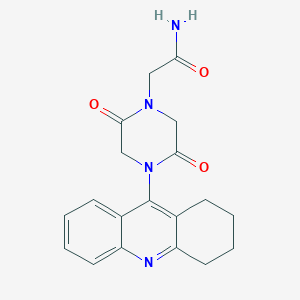
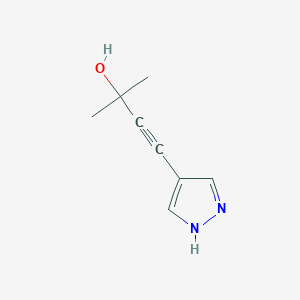

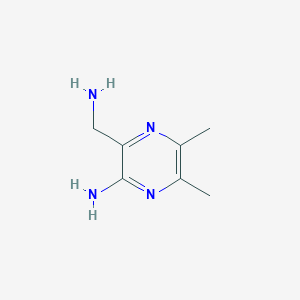
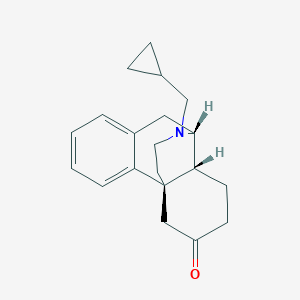
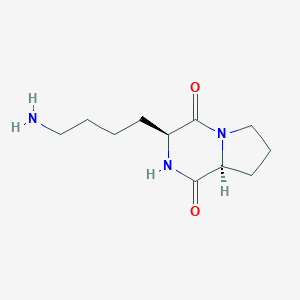
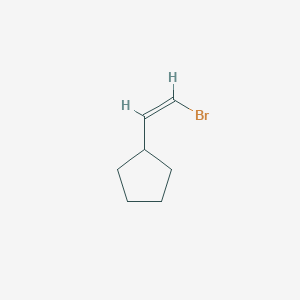
![2'-Methyl-4-azaspiro[bicyclo[2.2.2]octane-2,5'-[1,3]oxathiolane]](/img/structure/B40973.png)
